Potassium trifluoro(spiro[2.3]hexan-5-yl)borate
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Overview
Description
Potassium trifluoro({spiro[2.3]hexan-5-yl})boranuide is a chemical compound with the molecular formula C7H11BF3K. It is a boron-containing compound that features a spirohexane ring structure, which is a unique and interesting aspect of its molecular architecture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({spiro[2.3]hexan-5-yl})boranuide typically involves the reaction of spirohexane derivatives with boron trifluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as tetrahydrofuran (THF) and requires careful temperature control to optimize yield .
Industrial Production Methods
Industrial production methods for potassium trifluoro({spiro[2.3]hexan-5-yl})boranuide are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with additional considerations for scalability, cost-efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro({spiro[2.3]hexan-5-yl})boranuide can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoro({spiro[2.3]hexan-5-yl})boranuide include halogens, acids, and bases. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving potassium trifluoro({spiro[2.3]hexan-5-yl})boranuide depend on the specific reagents and conditions used. For example, substitution reactions may yield a variety of boron-containing compounds with different functional groups .
Scientific Research Applications
Potassium trifluoro({spiro[2.3]hexan-5-yl})boranuide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the study of boron-containing biomolecules and their interactions.
Medicine: Research into boron-containing compounds for potential therapeutic applications, such as boron neutron capture therapy (BNCT), may involve this compound.
Mechanism of Action
The mechanism of action of potassium trifluoro({spiro[2.3]hexan-5-yl})boranuide involves its ability to form stable complexes with various molecules. The boron atom in the compound can act as a Lewis acid, accepting electron pairs from other molecules, which facilitates various chemical transformations. The spirohexane ring structure provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro({spiro[2.3]hexan-1-yl})boranuide: Similar in structure but with a different position of the spirohexane ring.
Potassium trifluoro({spiro[2.3]hexan-5-yl}methyl)boranuide: Contains an additional methyl group, which can affect its reactivity and applications.
Uniqueness
Potassium trifluoro({spiro[2.3]hexan-5-yl})boranuide is unique due to its specific spirohexane ring structure and the presence of trifluoroborate. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C6H9BF3K |
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Molecular Weight |
188.04 g/mol |
IUPAC Name |
potassium;trifluoro(spiro[2.3]hexan-5-yl)boranuide |
InChI |
InChI=1S/C6H9BF3.K/c8-7(9,10)5-3-6(4-5)1-2-6;/h5H,1-4H2;/q-1;+1 |
InChI Key |
HCVPJXZDQFVFTQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CC2(C1)CC2)(F)(F)F.[K+] |
Origin of Product |
United States |
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